![molecular formula C27H28O9 B014802 金霉素B CAS No. 83852-56-6](/img/structure/B14802.png)
金霉素B
描述
Albacarcin M is a polycyclic antitumor antibiotic compound produced by the fermentation of the bacterium Streptomyces albaduncas. It has shown significant antibacterial activity and the ability to inhibit the growth of mammalian tumors, such as P388 leukemia in mice .
科学研究应用
Antimicrobial Activity
Chrysomycin B has demonstrated significant antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). Recent studies have highlighted its efficacy against both wild-type and multidrug-resistant strains of M. tuberculosis.
Anti-Tuberculosis Activity
- Chrysomycin B exhibits potent anti-tuberculosis activity with minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/mL against various MDR strains .
- Its mechanism of action is still under investigation, but it is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Synthesis and Derivative Development
The development of Chrysomycin B derivatives has been a focus in the pursuit of more effective anti-TB agents. The synthesis of these derivatives allows for the exploration of structure-activity relationships (SAR), which can enhance their pharmacological profiles.
Synthetic Pathways
- Recent advancements have led to a scalable synthesis of Chrysomycin A and its derivatives, which include Chrysomycin B . This synthetic route employs sequential C–H functionalization techniques that facilitate the generation of various analogues.
- The ability to produce large quantities of these compounds opens avenues for extensive pharmacological testing and optimization .
Case Studies and Research Findings
Several studies have documented the applications and effects of Chrysomycin B in clinical settings and laboratory experiments:
Clinical Applications
- In a study examining the effects of Chrysomycin A (which includes Chrysomycin B as a derivative), researchers noted significant reductions in bacterial viability in vitro against MDR-TB strains .
- The potential for Chrysomycin B to be developed into a therapeutic agent for TB is supported by its demonstrated efficacy and the ongoing exploration of its analogues.
Anticancer Properties
- Beyond its antimicrobial effects, Chrysomycin B also shows promise in anticancer applications. It has been noted for its ability to inhibit tumor cell proliferation in certain cancer models, suggesting a dual role as both an antibiotic and an anticancer agent .
Comparative Data Table
The following table summarizes key findings related to Chrysomycin B's applications:
Property | Chrysomycin B | Chrysomycin A |
---|---|---|
Source | Derived from Streptomyces | Derived from Streptomyces A-419 |
Anti-TB Activity | MIC: 1.56 - 6.25 µg/mL | MIC: 0.4 µg/mL |
Anticancer Activity | Yes (in certain cancer models) | Yes (notable in glioma cells) |
Synthesis Complexity | Moderate | Scalable synthesis available |
Mechanism of Action | Disruption of cell wall synthesis | Unknown; further studies needed |
作用机制
Target of Action
Chrysomycin B, also known as Albacarcin M, primarily targets Mycobacterium tuberculosis . It has been found to be bactericidal to both planktonic and intracellular M. tuberculosis . The compound also exhibits potent anti-tuberculosis activity against both wild-type Mycobacterium tuberculosis and a number of clinically isolated multi-drug-resistant M. tuberculosis strains .
Mode of Action
Chrysomycin B exerts its antimicrobial activity by interacting with DNA at specific sequences and inhibiting the topoisomerase . Topoisomerases are enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle. By inhibiting this enzyme, Chrysomycin B interferes with the normal cell cycle, leading to the death of the bacteria .
Biochemical Pathways
Chrysomycin B affects the biosynthetic pathways for the cell wall peptidoglycan and lysine precursors . It directly binds to GlmU and DapD, which are involved in these pathways, and inhibits the acetyltransferase activities by competition with their mutual substrate acetyl-CoA . This disruption of critical cellular processes leads to the bactericidal effect of Chrysomycin B .
Pharmacokinetics
A study on chrysomycin a, a closely related compound, showed that the formulation of chrysomycin a into a self-micelle solid dispersion improved its solubility and enhanced its oral bioavailability . Similar strategies might be applicable to Chrysomycin B to improve its bioavailability.
Result of Action
The primary result of Chrysomycin B’s action is the death of the targeted bacteria. It has been found to be bactericidal to both planktonic and intracellular M. tuberculosis . It also shows potent anti-tuberculosis activity against both wild-type Mycobacterium tuberculosis and a number of clinically isolated multi-drug-resistant M. tuberculosis strains .
Action Environment
The action of Chrysomycin B can be influenced by environmental factors. For instance, the compound was isolated from an actinomycete found in a coastal area in Kerala , suggesting that the production of Chrysomycin B might be influenced by the marine environment.
生化分析
Biochemical Properties
Chrysomycin B plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to inhibit the catalytic activity of human topoisomerase II . The nature of these interactions is complex and involves various biochemical processes.
Cellular Effects
Chrysomycin B has profound effects on various types of cells and cellular processes. It influences cell function by suppressing the growth of transplantable tumors in mice . It also causes DNA damage in the human lung adenocarcinoma A549 cell line and inhibits topoisomerase II .
Molecular Mechanism
The molecular mechanism of Chrysomycin B involves its binding interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level, including enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Over time, the effects of Chrysomycin B change in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of Chrysomycin B vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Chrysomycin B is involved in various metabolic pathways . It interacts with enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Chrysomycin B is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Albacarcin M is synthesized through the fermentation of Streptomyces albaduncas strain C-38291 (ATCC 39151) . The fermentation process involves cultivating the bacterium in a suitable nutrient medium under controlled conditions to produce the desired compound. The compound is then isolated and purified from the fermentation broth.
化学反应分析
Albacarcin M undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Albacarcin M is structurally similar to other polycyclic antibiotics such as gilvocarcin V and chrysomycin B. These compounds share a common aglycone moiety and exhibit similar biological activities. Albacarcin M is unique in its specific molecular structure and the particular strain of Streptomyces used for its production .
Similar Compounds::- Gilvocarcin V
- Chrysomycin B
- Ravidomycin Ia
- Virenomycin
生物活性
Chrysomycin B, a member of the chrysomycin family of compounds, is derived from the actinobacteria Streptomyces species. This compound has garnered significant attention due to its diverse biological activities, particularly in the realms of antibacterial and antitumor effects. This article delves into the biological activity of Chrysomycin B, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
1. Overview of Chrysomycin B
Chrysomycin B is a C-glycoside polyketide known for its structural complexity and unique pharmacological properties. It is primarily isolated from marine-derived Streptomyces strains and has been studied for its potential as an anti-tuberculosis agent and its cytotoxic effects on cancer cells.
2. Antibacterial Activity
Chrysomycin B exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Its effectiveness has been quantified in several studies:
- Minimum Inhibitory Concentrations (MICs) :
Table 1: Antibacterial Activity of Chrysomycin B and Derivatives
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
Chrysomycin B | MRSA | >64 |
4'-acetyl-chrysomycin B | MRSA | 2 |
4'-acetyl-chrysomycin A | Various Gram-positives | 0.5 - 2 |
3. Antitumor Activity
Chrysomycin B also demonstrates notable cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been a focal point of research:
- Cytotoxicity : The acetylated analogs of Chrysomycin B showed enhanced cytotoxic effects, with IC50 values less than 10 ng/mL against several cancer types .
- Mechanism of Action : Studies suggest that Chrysomycin B may disrupt cellular metabolism and increase oxidative stress in cancer cells, leading to cell death .
Table 2: Cytotoxicity of Chrysomycin B and Analogues
Compound | Cancer Cell Line | IC50 (ng/mL) |
---|---|---|
Chrysomycin B | Various | <10 |
Acetylated Analog | Various | <10 |
4. Mechanistic Insights
The biological activity of Chrysomycin B can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Research indicates that Chrysomycin B may inhibit enzymes involved in critical metabolic pathways, such as glutaminase and hexokinase, which are crucial for tumor growth .
- Oxidative Stress Induction : The compound has been shown to increase reactive oxygen species (ROS) levels in glioma cells, leading to oxidative damage and apoptosis .
5. Case Studies
Several studies have highlighted the effectiveness of Chrysomycin B in clinical settings:
- A study demonstrated that acetylated derivatives of Chrysomycin B were effective against multidrug-resistant strains of Mycobacterium tuberculosis, with promising results in preclinical models .
- Another investigation focused on the compound's impact on glioblastoma cells, revealing that it reshapes cellular metabolism and enhances oxidative stress, contributing to reduced tumor growth in vivo .
属性
IUPAC Name |
1-hydroxy-10,12-dimethoxy-8-methyl-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O9/c1-11-8-15-19(17(9-11)33-4)14-10-18(34-5)21-16(28)7-6-13(20(21)22(14)36-26(15)31)23-25(30)27(3,32)24(29)12(2)35-23/h6-10,12,23-25,28-30,32H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPYMDSMDBCKEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918862 | |
Record name | 1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83852-56-6, 92934-54-8 | |
Record name | Chrysomycin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083852566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Albacarcin M | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354843 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。